molecular formula C9H8BrFN2 B13042173 (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile

Cat. No.: B13042173
M. Wt: 243.08 g/mol
InChI Key: YGAQDTQIQTWCFV-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is an organic compound that features a chiral center, an amino group, a nitrile group, and a substituted phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine is then reduced to form the corresponding amine.

    Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral center makes it useful in asymmetric synthesis.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Labeling: Used in the labeling of proteins for structural studies.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging studies.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile and amino groups can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile
  • (3S)-3-Amino-3-(4-bromo-3-methylphenyl)propanenitrile
  • (3S)-3-Amino-3-(4-bromo-3-phenyl)propanenitrile

Uniqueness

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1

InChI Key

YGAQDTQIQTWCFV-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC#N)N)F)Br

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)Br

Origin of Product

United States

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